Laurylsphingosine

Catalog No.
S629086
CAS No.
74713-60-3
M.F
C30H59NO3
M. Wt
481.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Laurylsphingosine

CAS Number

74713-60-3

Product Name

Laurylsphingosine

IUPAC Name

N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]dodecanamide

Molecular Formula

C30H59NO3

Molecular Weight

481.8 g/mol

InChI

InChI=1S/C30H59NO3/c1-3-5-7-9-11-13-14-15-16-18-19-21-23-25-29(33)28(27-32)31-30(34)26-24-22-20-17-12-10-8-6-4-2/h23,25,28-29,32-33H,3-22,24,26-27H2,1-2H3,(H,31,34)/b25-23+/t28-,29+/m0/s1

InChI Key

HXFPPRPLRSPNIB-VARSQMIESA-N

SMILES

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCCCCC)O

solubility

Insoluble

Synonyms

N-[(1S,2R,3E)-2-Hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]dodecanamide; N-[(1S,2R,3E)-2-Hydroxy-1-(hydroxymethyl)-3-heptadecenyl]dodecanamide; [R-[R*,S*-(E)]]-N-[2-Hydroxy-1-(hydroxymethyl)-3-heptadecenyl]dodecanamide; N-Lauroyl-D-erythro-sphingo

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCCCCC)O

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCCCCCCCCCC)O

Neurological Disorders:

  • Niemann-Pick disease type C (NPC)

    Laurylsphingosine is being studied as a potential treatment for NPC, a rare and fatal neurodegenerative disorder caused by the accumulation of cholesterol and sphingolipids in cells. Preclinical studies have shown that laurylsphingosine can reduce cholesterol and sphingolipid levels in the brain, potentially slowing disease progression []. However, further clinical trials are needed to confirm its efficacy and safety in humans [].

  • Gaucher disease

    Similar to NPC, research is exploring laurylsphingosine's potential in Gaucher disease, another lysosomal storage disorder characterized by the buildup of glucosylceramide in macrophages. Studies suggest that laurylsphingosine might improve Gaucher disease symptoms by reducing glucosylceramide levels []. However, more research is required to fully understand its therapeutic potential.

Cancer Research:

  • Anticancer properties

    Laurylsphingosine exhibits anti-proliferative and pro-apoptotic (cell death) effects in various cancer cell lines []. These findings suggest its potential as a therapeutic agent for cancer, although the exact mechanisms remain under investigation.

  • Drug delivery systems

    Laurylsphingosine is being explored as a component of drug delivery systems for cancer treatment. Its ability to interact with cell membranes and potentially enhance drug delivery to specific types of cancer cells is being studied [].

Other Areas of Research:

  • Neurodegenerative diseases

    Laurylsphingosine's role in various neurodegenerative diseases beyond NPC is being investigated. This includes exploring its potential impact on Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS).

  • Antiviral properties

    Preliminary research suggests that laurylsphingosine might possess antiviral properties against certain viruses, including HIV. However, further investigation is needed to confirm these findings and understand the underlying mechanisms.

Laurylsphingosine is a sphingolipid compound characterized by a long-chain fatty acid structure. It is derived from sphingosine, an amino alcohol that serves as a backbone for various sphingolipids. Laurylsphingosine features a lauryl (dodecyl) chain, which contributes to its hydrophobic properties, making it an important component in biological membranes and signaling pathways. This compound has garnered attention for its potential roles in cell signaling, membrane structure, and as a bioactive lipid.

Typical of sphingolipids. These include:

  • Hydrolysis: In the presence of specific enzymes, such as sphingomyelinase, laurylsphingosine can be hydrolyzed to release fatty acids and sphingosine.
  • Acylation: The compound can undergo acylation reactions, where additional acyl groups can be added to the sphingosine backbone, altering its biological activity and properties.
  • Phosphorylation: Laurylsphingosine can be phosphorylated to form phospholipids, which play critical roles in cell signaling and membrane dynamics.

These reactions are essential for the metabolism of sphingolipids and their integration into cellular functions.

Laurylsphingosine exhibits several biological activities that are significant for cellular processes:

  • Antimicrobial Properties: Studies have indicated that laurylsphingosine possesses antimicrobial activity against various pathogens, including bacteria and fungi. This activity is attributed to its ability to disrupt microbial membranes.
  • Cell Signaling: As a bioactive lipid, laurylsphingosine is involved in cell signaling pathways, particularly those related to inflammation and apoptosis. It can modulate the activity of certain receptors and enzymes involved in these processes.
  • Membrane Integrity: Laurylsphingosine contributes to the structural integrity of cellular membranes, influencing fluidity and permeability.

Laurylsphingosine can be synthesized through various methods:

  • Chemical Synthesis: This involves the stepwise construction of the laurylsphingosine molecule from simpler precursors. Key steps typically include the formation of the sphingosine backbone followed by the addition of lauric acid.
  • Biological Synthesis: In biological systems, laurylsphingosine may be synthesized through enzymatic pathways involving ceramide synthesis followed by desaturation and elongation processes.
  • Extraction from Natural Sources: Laurylsphingosine can also be isolated from natural sources such as animal tissues or specific plant extracts where sphingolipids are abundant.

Laurylsphingosine has several applications across different fields:

  • Cosmetics: Due to its moisturizing properties and ability to enhance skin barrier function, laurylsphingosine is used in various cosmetic formulations.
  • Pharmaceuticals: Its antimicrobial and anti-inflammatory properties make it a candidate for pharmaceutical applications, particularly in developing topical treatments.
  • Research: Laurylsphingosine serves as a model compound in studies related to lipid biochemistry, cell biology, and pharmacology.

Research into the interactions of laurylsphingosine with other biomolecules has revealed several important findings:

  • Protein Interactions: Studies have shown that laurylsphingosine can interact with specific proteins involved in signal transduction pathways. These interactions may influence cellular responses to external stimuli.
  • Membrane Interactions: The incorporation of laurylsphingosine into lipid bilayers alters membrane properties, affecting protein localization and function within membranes.
  • Drug Delivery Systems: Research suggests that laurylsphingosine can enhance the efficacy of drug delivery systems by improving the solubility and stability of therapeutic agents.

Several compounds share structural similarities with laurylsphingosine, including:

  • Sphinganine: A simple sphingoid base that lacks the fatty acyl chain found in laurylsphingosine.
  • Sphingomyelin: A complex sphingolipid that contains phosphocholine; it plays a critical role in membrane structure but differs significantly due to its phosphate group.
  • Ceramide: A sphingolipid composed of sphingosine and a fatty acid; while structurally similar, ceramide lacks the specific long-chain fatty acid characteristic of laurylsphingosine.

Comparison Table

CompoundStructure CharacteristicsBiological RoleUnique Features
LaurylsphingosineLong-chain fatty acid + sphingoid baseAntimicrobial, signalingUnique dodecyl chain
SphinganineSphingoid base without fatty acyl chainPrecursor for other sphingolipidsSimpler structure
SphingomyelinPhosphocholine + long-chain fatty acidMembrane componentContains phosphate group
CeramideSphingoid base + single fatty acidCell signaling, apoptosis regulationKey role in apoptosis

Laurylsphingosine stands out due to its unique long-chain dodecyl structure, which imparts specific physical properties and biological activities not found in its simpler or more complex counterparts. Its distinct antimicrobial properties and role in cell signaling further highlight its significance among similar compounds.

Physical Description

Solid

XLogP3

10.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

481.44949474 g/mol

Monoisotopic Mass

481.44949474 g/mol

Heavy Atom Count

34

Appearance

Unit:5 mgSolvent:nonePurity:98+%Physical solid

UNII

G9Y85P44XU

Wikipedia

N-dodecanoylsphingosine

Use Classification

Lipids -> Sphingolipids [SP] -> Ceramides [SP02] -> N-acylsphingosines (ceramides) [SP0201]

Dates

Last modified: 08-15-2023
1. A. Merrill, Jr. “De Novo Sphingolipid Biosynthesis: A Necessary, but Dangerous, Pathway” The Journal of Biological Chemistry, Vol. 277(29) pp.25843–25846, 20022. H. Fyrst et al. “Characterization of free endogenous C14 and C16 sphingoid bases from Drosophila melanogaster” Journal of Lipid Research, Vol. 45 pp.54-62, 20043. K. Sandhoff et al. “Sphingolipid biosynthesis in cultured neurons” European Journal of Biochemistry, vol. 198 pp. 667-674, 19914. V. Nava et al. “Sphingosine Enhances Apoptosis of Radiation-resistant Prostate Cancer Cells” Cancer Research, Vol. 60 pp. 4468-4474, 2000

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